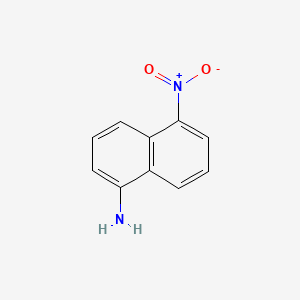

5-Nitronaphthalin-1-amin

Übersicht

Beschreibung

1-Naphthalenamine, 5-nitro- is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthalenamine, 5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenamine, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optoelektronische Geräte

5-Nitronaphthalin-1-amin wird bei der Synthese von Naphthalin-basierten Push-Pull-Farbstoffen verwendet. Diese Farbstoffe sind für die Entwicklung optoelektronischer Geräte von entscheidender Bedeutung, da ihre delokalisierten π-Systeme mit elektronendonierenden und elektronenakzeptierenden Gruppen versehen sind . Die Wechselwirkung zwischen diesen Gruppen ermöglicht den intramolekularen Ladungstransfer, eine kritische Eigenschaft für Materialien, die in Solarzellen und Leuchtdioden verwendet werden.

Forschung zu neurodegenerativen Erkrankungen

Diese Verbindung hat potenzielle Anwendungen bei der Markierung von Proteinaggregaten im Gehirn, die mit neurodegenerativen Erkrankungen wie Alzheimer assoziiert sind. Forscher zielen darauf ab, Analoga von this compound zu entwickeln, die mit hoher Spezifität an Tau-Proteinaggregate binden können, die charakteristisch für Neurodegeneration sind, die durch wiederholtes leichtes Trauma verursacht wird .

Fluoreszierende Sonden

Aufgrund seiner optischen Eigenschaften, wie z. B. Solvatochromie, können Derivate von this compound als fluoreszierende Sonden verwendet werden. Diese Sonden können bei der Sensorik, einschließlich der Detektion von Ionen oder Molekülen in verschiedenen Umgebungen, helfen und so Fortschritte in der Bioimaging und Diagnostik ermöglichen .

Synthetische Chemie

In der synthetischen Chemie dient this compound als Baustein für komplexe Moleküle. Seine Reaktivität ermöglicht die Herstellung diverser heterozyklischer Verbindungen durch Reaktionen wie Heterozyklisierung und Kreuzkupplung, die für die Entwicklung von Pharmazeutika und Agrochemikalien von grundlegender Bedeutung sind .

Materialwissenschaften

Die Derivate der Verbindung weisen interessante Eigenschaften auf, die in der Materialwissenschaft von Wert sind. Sie können verwendet werden, um stabile, hitzebeständige Beschichtungen für Verpackungen zu erstellen oder als aktive Materialien in organischen elektronischen Geräten, wodurch die Haltbarkeit und Leistung verbessert werden .

Entwicklung von Antimalaria- und Krebsmedikamenten

Chinolin-haltige Moleküle, die mit this compound synthetisiert werden können, sind bekannt für ihre starke antimalarielle Aktivität. Darüber hinaus spielen sie eine entscheidende Rolle bei der Entwicklung von Krebsmedikamenten und bieten neue Wege für therapeutische Interventionen .

Organische elektronische Geräte

Die Push-Pull-Chromophore, die von this compound abgeleitet sind, sind für die Herstellung organischer elektronischer Geräte unerlässlich. Ihre einzigartigen elektronischen Eigenschaften ermöglichen es ihnen, in diesen Geräten effektiv als Halbleiter oder leitfähige Materialien zu fungieren .

Hitzebeständige Beschichtungen

Derivate von this compound können zu Beschichtungen formuliert werden, die hohen Temperaturen standhalten. Diese Beschichtungen sind besonders nützlich in industriellen Anwendungen, bei denen die thermische Stabilität von größter Bedeutung ist, wie z. B. in der Luft- und Raumfahrt und der Automobilindustrie .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Naphthalenamine, 5-nitro- are not fully understood yet. It is known that naphthalenamine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, naphthalenamine can be metabolized by cytochrome P450 enzymes, leading to the formation of phenol and dihydrodiol metabolites .

Metabolic Pathways

Naphthalenamine can be metabolized through cytochrome P450-mediated C-oxidation

Biologische Aktivität

1-Naphthalenamine, 5-nitro- (CAS: 3272-91-1), is an aromatic amine characterized by a nitro group at the fifth position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, although research is still emerging. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Melting Point : 114-116 °C

1-Naphthalenamine, 5-nitro- exhibits various mechanisms of action primarily linked to the nitro group. Nitro compounds generally undergo reduction to generate reactive intermediates that can interact with biological macromolecules, leading to diverse effects:

- Electrophilic Interactions : The nitro group can participate in electrophilic reactions, modifying proteins or nucleic acids and potentially leading to cytotoxicity or mutagenicity .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites. For instance, nitro-substituted aromatic amines can inhibit carbonic anhydrase, which may have implications in cancer treatment and bacterial growth inhibition.

Anticancer Potential

Research indicates that nitro compounds can exhibit antitumor activity. In animal studies involving related nitro compounds, tumors were observed in various organs; however, the incidences did not significantly differ from controls under certain exposure conditions . This raises questions about the carcinogenic potential of 1-naphthalenamine, 5-nitro-, necessitating further investigation into its long-term effects.

Study on Metabolism and Toxicity

A significant study investigated the metabolism of related nitro compounds in animal models. For instance, male Swiss-Webster mice metabolized 1-nitronaphthalene (a related compound) into products that bound microsomal macromolecules in a manner dependent on NADPH and oxygen. This binding was enhanced by pretreatment with certain enzyme inducers . The findings suggest that similar metabolic pathways could be relevant for 1-naphthalenamine, 5-nitro-, indicating potential toxicity through reactive metabolite formation.

Toxicological Assessment

In toxicological assessments involving nitro compounds, acute exposure has been linked to respiratory distress and hepatotoxicity in animal models. For example, intraperitoneal injections of related nitro compounds resulted in significant lung and liver damage . These findings underscore the need for careful evaluation of 1-naphthalenamine, 5-nitro-'s safety profile in both laboratory settings and potential therapeutic applications.

Comparative Analysis with Related Compounds

Eigenschaften

IUPAC Name |

5-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWILNPCZSSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062945 | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-91-1 | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of removing the amine group from 1-Amino-5-nitronaphthalene in organic synthesis?

A1: Removing the amine group from 1-Amino-5-nitronaphthalene, a process known as deamination, is significant for synthesizing 1-nitronaphthalene. [] This transformation is particularly valuable because amine groups exert strong directing effects in aromatic chemistry. By strategically placing and subsequently removing an amine group, chemists can control the positions of other substituents on the aromatic ring, facilitating the synthesis of desired target molecules. []

Q2: What is a novel method for deaminating 1-Amino-5-nitronaphthalene?

A2: While traditional methods often utilize diazonium salts formed from the amine, a recent study presents a unique approach. This method focuses on the reductive removal of the amine group from 1-Amino-5-nitronaphthalene, ultimately leading to the formation of 1-nitronaphthalene. [] This novel approach offers an alternative route to achieving the desired deamination and highlights the ongoing exploration of efficient synthetic strategies in organic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.